molecular formula C36H30O16 B10765320 (2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

(2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

Cat. No.: B10765320
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-FTNWOIIGSA-N
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Description

The compound, commonly known as Salvianolic acid B (Sal-B), is a highly oxygenated phenolic acid derived from Salvia miltiorrhiza (Danshen), a traditional Chinese medicinal herb widely used for treating cardiovascular and cerebrovascular diseases . Its IUPAC name reflects its complex structure, which includes:

  • A central 2,3-dihydro-1-benzofuran core substituted with 3,4-dihydroxyphenyl groups.
  • Two ester-linked (2R)-3-(3,4-dihydroxyphenyl)propanoic acid moieties.
  • A propenoyl bridge connecting the benzofuran and additional phenolic units.

Molecular Formula: C₃₆H₃₀O₁₆
Molecular Weight: 718.623 g/mol
Key Structural Features:

  • Three 1,2-diol groups, enabling interactions with nanopores (e.g., MspA-90PBA) for analytical applications .
  • Multiple catechol (3,4-dihydroxyphenyl) groups contributing to antioxidant and metal-chelating properties.

Properties

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

IUPAC Name

(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31?,32?/m1/s1

InChI Key

SNKFFCBZYFGCQN-FTNWOIIGSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Origin of Product

United States

Biological Activity

The compound known as (2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid, also referred to as Schizotenuin A, is a complex organic molecule with notable biological activities. Its structure features multiple hydroxyl groups and a benzofuran moiety, which are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC₃₆H₂₈O₁₆
Molecular Weight556.50 g/mol
Topological Polar Surface Area232.00 Ų
LogP2.50
H-Bond Donors8
H-Bond Acceptors11

Antioxidant Properties

Research indicates that Schizotenuin A exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. The presence of multiple hydroxyl groups in its structure enhances its ability to scavenge free radicals. Studies have shown that compounds with similar structures can reduce oxidative damage in cellular models, suggesting potential applications in preventing diseases related to oxidative stress .

Anti-inflammatory Effects

Schizotenuin A has demonstrated anti-inflammatory properties in various experimental models. It inhibits the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, it has been shown to downregulate the expression of cyclooxygenase (COX) and lipoxygenase pathways, which are pivotal in mediating inflammation . This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies indicate that Schizotenuin A can induce apoptosis in cancer cell lines while inhibiting cell proliferation. Mechanistic studies suggest that it may activate caspases and modulate the expression of Bcl-2 family proteins, leading to programmed cell death . Such findings position it as a promising candidate for further development in cancer therapy.

Case Studies

  • Antioxidant Study : A study conducted on human fibroblasts showed that treatment with Schizotenuin A reduced reactive oxygen species (ROS) levels significantly compared to untreated controls. The compound's ability to enhance the activity of endogenous antioxidant enzymes was also noted .
  • Anti-inflammatory Model : In an animal model of rheumatoid arthritis, administration of Schizotenuin A resulted in decreased paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis confirmed reduced synovial inflammation .
  • Cancer Cell Line Research : In experiments involving breast cancer cell lines (MCF-7), Schizotenuin A treatment led to a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C36H30O16, with a molecular weight of 718.6 g/mol. The structure features multiple hydroxyl groups and a benzofuran moiety, which contribute to its biological activity.

Pharmacological Applications

  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Antioxidant Activity : The presence of multiple hydroxyl groups suggests strong antioxidant capabilities. Research indicates that this compound can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .
  • Anticancer Potential : Preliminary studies have indicated that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro, making it a potential candidate for cancer therapy .
  • Cardiovascular Health : The compound's structure suggests it may have benefits for cardiovascular health by improving endothelial function and reducing blood pressure through vasodilation mechanisms .

Biochemical Mechanisms

The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various cellular pathways:

  • Inhibition of NF-kB Pathway : This pathway is critical in regulating immune responses and inflammation. The compound may inhibit this pathway, thus reducing inflammation .
  • Modulation of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound can protect cells from oxidative damage, contributing to its antioxidant effects .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different applications:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro models .
Study 2Antioxidant capacityShowed high scavenging activity against free radicals in various assays .
Study 3Anticancer propertiesInduced apoptosis in specific cancer cell lines with minimal toxicity to normal cells .

Chemical Reactions Analysis

Ester Hydrolysis

The compound contains multiple ester bonds, which are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of the ester oxygen increases electrophilicity, leading to cleavage and formation of carboxylic acid and alcohol derivatives.

  • Basic Hydrolysis (Saponification) : Deprotonation of the ester group by hydroxide ions generates a carboxylate anion and alcohol.

Reaction Example :

Ester+H2OH+or OHCarboxylic Acid+Alcohol\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic Acid} + \text{Alcohol}

Oxidation of Phenolic Groups

The phenolic hydroxyl groups on the 3,4-dihydroxyphenyl (catechol) moieties are prone to oxidation, forming quinones. This reaction is accelerated in alkaline environments .

Key Observations :

  • Oxidizing agents (e.g., O2_2, Fe3+^{3+}) initiate electron transfer, leading to semiquinone radicals and eventual quinone formation .

  • The antioxidant properties of Salvianolic acid B are attributed to its ability to scavenge free radicals via this redox activity .

Decarboxylation

Under thermal stress or in the presence of strong bases, the carboxylic acid groups may undergo decarboxylation, releasing CO2_2 and forming a hydrocarbon derivative.

Conditions :

  • Temperature > 150°C or alkaline media (e.g., NaOH).

Conjugated Double Bond Reactivity

The (E)-configured α,β-unsaturated ester system participates in:

  • Michael Additions : Nucleophiles (e.g., thiols, amines) attack the β-carbon of the conjugated carbonyl.

  • Electrophilic Additions : Halogens or acids may add across the double bond.

Complexation with Metal Ions

The catechol and carboxylic acid groups enable chelation with metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}), forming stable complexes. This property is relevant to its role in metal-induced oxidative stress mitigation .

Biological Interactions

Salvianolic acid B interacts with enzymes such as:

  • Cyclooxygenase-2 (COX-2) : Inhibition via hydrogen bonding with hydroxyl and carboxyl groups .

  • NADPH Oxidase : Suppression of reactive oxygen species (ROS) through redox cycling .

Synthetic Modifications

Retrosynthetic analysis suggests modular assembly from:

  • Benzofuran precursors : Functionalized with hydroxyl and carboxylic acid groups.

  • Cinnamic acid derivatives : For introducing the α,β-unsaturated ester moiety.

Stability Considerations

  • Photodegradation : UV exposure accelerates decomposition via radical pathways .

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 9) conditions .

Comparison with Similar Compounds

Bioactivities :

  • Anticancer Effects: Inhibits head and neck squamous cell carcinoma (HNSCC) by suppressing COX-2 expression and inducing apoptosis .
  • Antioxidant Activity : Scavenges free radicals and prevents lipid peroxidation .
  • Neuroprotective Effects : Protects against cerebral ischemia-reperfusion injury via anti-inflammatory pathways .

Comparison with Similar Compounds

The structural and functional uniqueness of Sal-B becomes evident when compared to related phenolic acids and derivatives. Below is a detailed analysis:

Rosmarinic Acid (RA)

Structure: (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid . Molecular Formula: C₁₈H₁₆O₈ Molecular Weight: 360.320 g/mol . Source: Found in rosemary (Rosmarinus officinalis) and mint family plants. Key Differences:

  • RA is a dimer of caffeic acid, lacking the dihydrobenzofuran core present in Sal-B.
  • Simpler structure with fewer hydroxyl groups (4 vs. 8 in Sal-B).
    Bioactivities :
  • Antioxidant : Effective in food and cosmetic industries due to radical-scavenging activity .
  • Anti-Inflammatory : Modulates NF-κB signaling but lacks Sal-B’s anticancer specificity .

Magnesium Lithospermate B (MLB)

Structure : Magnesium salt of a Sal-B analog with carboxylate groups replacing carboxylic acids .
Molecular Formula : C₃₆H₂₈MgO₁₆
Molecular Weight : 741.19 g/mol (estimated).
Source : Derived from Salvia miltiorrhiza roots.
Key Differences :

  • Magnesium ion enhances solubility and alters charge distribution.
  • Retains Sal-B’s dihydrobenzofuran core but lacks free carboxylic acid groups.
    Bioactivities :
  • Vasodilatory Effects : Regulates calcium ion homeostasis in vascular smooth muscle cells (VSMCs) .
  • Antioxidant : Less potent than Sal-B due to reduced hydroxyl availability .

Sodium Rosmarinate (SR)

Structure : Sodium salt of rosmarinic acid with (2S)-stereochemistry .
Molecular Formula : C₁₈H₁₅NaO₈
Molecular Weight : 382.30 g/mol (estimated).
Key Differences :

  • Ionic form improves bioavailability compared to RA.
  • Stereochemical inversion (2S vs. 2R in RA) may alter receptor binding.
    Bioactivities :
  • Vascular Effects : Similar to MLB, modulates VSMC calcium channels .
  • Antimicrobial : Enhanced solubility increases efficacy against Gram-positive bacteria.

Salvianolic Acid C

Structure: (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid . Key Differences:

  • Lacks the 2,3-dihydro modification in the benzofuran ring, reducing structural rigidity.
  • Fewer hydroxyl groups than Sal-B.
    Bioactivities :
  • Reference Compound : Used in cytotoxicity studies but shows lower anticancer potency than Sal-B .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivities Source
Salvianolic Acid B C₃₆H₃₀O₁₆ 718.623 Dihydrobenzofuran core, 8 hydroxyl groups Anticancer, antioxidant, neuroprotective Salvia miltiorrhiza
Rosmarinic Acid C₁₈H₁₆O₈ 360.320 Caffeic acid dimer, 4 hydroxyl groups Antioxidant, anti-inflammatory Rosemary, mint
Magnesium Lithospermate B C₃₆H₂₈MgO₁₆ 741.19 Magnesium salt, carboxylate groups Vasodilation, calcium regulation Salvia miltiorrhiza
Sodium Rosmarinate C₁₈H₁₅NaO₈ 382.30 Ionic form, (2S)-stereochemistry Vascular effects, antimicrobial Synthetic modification
Salvianolic Acid C C₂₇H₂₂O₁₂ 530.46 (estimated) Non-dihydro benzofuran, 6 hydroxyl groups Cytotoxicity reference Salvia miltiorrhiza

Research Findings and Implications

Structural Complexity vs. Bioactivity : Sal-B’s dihydrobenzofuran core and multiple hydroxyl groups enhance its antioxidant and anticancer activities compared to simpler analogs like RA . However, its high molecular weight may limit bioavailability, necessitating formulation improvements.

Ionic Derivatives : MLB and SR demonstrate how salt formation can modify solubility and target specificity, offering avenues for drug delivery optimization .

Therapeutic Niches : While Sal-B excels in neuroprotection and oncology, RA and its derivatives are more suited for dietary supplements and topical applications due to lower toxicity .

Q & A

Q. What are the key structural features influencing the compound's reactivity and stability?

The compound contains multiple 3,4-dihydroxyphenyl (catechol) groups , ester linkages, a benzofuran core, and stereocenters. These features dictate its reactivity:

  • Catechol groups are prone to oxidation, requiring inert atmospheres or antioxidants (e.g., ascorbic acid) during handling .
  • Ester bonds are susceptible to hydrolysis, especially under acidic/basic conditions, necessitating pH-controlled environments .
  • The benzofuran ring imposes rigidity, affecting conformational flexibility and intermolecular interactions .
  • Stereocenters (e.g., 2R, 1R configurations) require chiral resolution techniques (e.g., chiral HPLC) for synthesis and validation .

Q. What synthetic strategies are recommended for constructing the benzofuran core and ester linkages?

  • Benzofuran Synthesis : Cyclization of dihydroxycinnamic acid derivatives via acid-catalyzed intramolecular esterification, as seen in analogous benzofuran systems .
  • Ester Formation : Use coupling reagents (e.g., DCC/DMAP) for stepwise esterification, protecting catechol groups with acetyl or benzyl ethers to prevent side reactions .
  • Chiral Control : Enzymatic resolution or asymmetric catalysis to maintain stereochemical integrity at the (2R) and (1R) centers .

Q. Which analytical techniques confirm stereochemical integrity and purity?

  • 2D NMR (COSY, NOESY) : Resolves stereochemistry by correlating proton-proton spatial relationships .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in NMR data from ester group isomerism be resolved?

Rotational isomerism in ester linkages can cause split signals. Strategies include:

  • Variable Temperature NMR : Reduces signal splitting by averaging conformers at elevated temperatures .
  • Computational Modeling : DFT calculations predict energy barriers for rotation and correlate with experimental shifts .
  • Dynamic NMR (DNMR) : Quantifies exchange rates between conformers using line-shape analysis .

Q. What are optimal conditions for large-scale purification to minimize epimerization?

  • Low-Temperature Crystallization : Reduces thermal epimerization; use solvents like ethyl acetate/hexane mixtures .
  • pH Control : Maintain neutral pH during chromatography (e.g., silica gel with 0.1% acetic acid) to stabilize ester bonds .
  • Ion-Exchange Chromatography : Separates diastereomers via charged carboxylate groups .

Q. How does the compound’s antioxidant activity compare to its de-esterified analogs?

  • DPPH/ORAC Assays : Measure radical scavenging capacity. The intact ester linkages may reduce activity compared to free catechols (e.g., caffeic acid) due to steric hindrance .
  • Cell-Based Models (e.g., HUVEC) : Assess bioavailability and intracellular antioxidant effects. Hydrolysis in vivo may restore activity .

Q. What strategies mitigate oxidative degradation of catechol moieties in bioactivity studies?

  • Antioxidant Cocktails : Include 0.1 mM EDTA and 1 mM ascorbate in buffers .
  • Light Protection : Store solutions in amber vials to prevent photooxidation .
  • Short-Term Assays : Limit exposure time to oxidative environments (e.g., <6 hours for cell culture) .

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